molecular formula C9H12O B14117348 1-(Methoxymethyl)-4-methylbenzene CAS No. 3395-88-8

1-(Methoxymethyl)-4-methylbenzene

Cat. No.: B14117348
CAS No.: 3395-88-8
M. Wt: 136.19 g/mol
InChI Key: HNASEWFYPPRNKM-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is used in various chemical applications .

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride.

    Acid-Catalyzed Etherification: Another method involves the acid-catalyzed reaction of 4-methylbenzyl alcohol with methanol.

Industrial Production Methods: Industrial production of 4-methylbenzyl methyl ether often employs the Williamson ether synthesis due to its high yield and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Hydroiodic acid

Major Products Formed:

    Oxidation: 4-Methylbenzaldehyde

    Reduction: 4-Methylbenzyl alcohol

    Substitution: 4-Methylbenzyl iodide

Scientific Research Applications

While the search results provide information on similar compounds, there is no direct information available regarding the applications of "1-(Methoxymethyl)-4-methylbenzene" specifically. However, the search results do provide information on synthesizing similar compounds, as well as their uses.

Synthesis of Similar Compounds:

  • 2-Methoxymethyl-1,4-benzenediamine Synthesis A method for creating 2-methoxymethyl-1,4-benzenediamine involves hydrogenating 4-nitro-2-methoxymethyl-1-benzylaminobenzene using a hydrogenation catalyst. The 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is obtained through the introduction of benzylamine to 4-nitro-2-methoxymethyl-chlorobenzene . An alternative method involves several steps starting from 2-chlorobenzylchloride: nitration to obtain 4-nitro-2-chloromethyl-chlorobenzene, introduction of a methoxymethyl group to obtain 4-nitro-2-methoxymethyl-chlorobenzene, introduction of a benzylamine group to obtain 4-nitro-2-methoxymethyl-1-benzylaminobenzene, and finally, hydrogenation using a catalyst to obtain the desired 2-methoxymethyl-1,4-benzenediamine .
  • 1-(Methoxymethoxy)-2-methylbenzene Synthesis 1-(Methoxymethoxy)-2-methylbenzene can be synthesized by methoxymethylation of 2-methylphenol (o-cresol). This reaction uses formaldehyde dimethyl acetal (FDMA) with a catalyst like ZrO(OTf)2 under solvent-free conditions at room temperature, achieving high yields and short reaction times.

Applications of Similar Compounds:

  • 2-Methoxymethyl-1,4-benzenediamine Applications 2-Methoxymethyl-1,4-benzenediamine and its compatible salts are valuable as primary intermediates in oxidative hair color .
  • 1-Methoxy-4-methylbenzene Applications 1-Methoxy-4-methylbenzene is used in the production of synthetic flavors and as a perfume ingredient. It also serves as a starting material for the preparation of p-cresol .
  • 1,4-dimethoxybenzene Applications 1,4-dimethoxybenzene can be used to lure traps for Diabrotica speciosa .
  • (Methoxymethyl) Applications (Methoxymethyl) can cause necrosis on leaves, increase active oxygen species (AOS), and decrease the content of hydrogen peroxide (H2O2) in plants .

Mechanism of Action

The mechanism of action of 4-methylbenzyl methyl ether involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidation products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

    Benzyl methyl ether: Similar in structure but lacks the methyl group on the benzene ring.

    4-Methoxybenzyl methyl ether: Contains a methoxy group instead of a methyl group on the benzene ring.

    4-Methylbenzyl alcohol: The alcohol counterpart of 4-methylbenzyl methyl ether.

Uniqueness: 4-Methylbenzyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the benzene ring influences its electron density and steric effects, making it different from other similar compounds .

Biological Activity

1-(Methoxymethyl)-4-methylbenzene, also known by its chemical formula C9_9H12_{12}O, is an aromatic compound that has garnered attention for its diverse biological activities. This article delves into various aspects of its biological activity, including antimicrobial properties, metabolic interactions, and potential applications in pharmacology.

This compound features a methoxymethyl group and a methyl group attached to a benzene ring. This unique structure enhances its reactivity and biological activity compared to structurally similar compounds.

Compound Name Structure Unique Features
1-Methoxy-2-methylbenzeneMethoxy group at ortho positionExhibits different electrophilic substitution patterns
1-Methoxy-3-methylbenzeneMethoxy group at meta positionLess reactive towards electrophiles
TolueneMethyl group onlyPrimarily used as a solvent
AnisoleMethoxy group onlyBaseline for comparing reactivity with substituted anisoles

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent in various applications, including food preservation and medicinal formulations. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Metabolic Interactions

The compound has been detected in human metabolism studies, highlighting its relevance in pharmacokinetics and toxicology. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the bioavailability and efficacy of co-administered drugs, making it an important consideration in pharmacological research.

Case Studies

Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against various bacterial strains using disc diffusion methods. The results indicated a notable inhibition zone against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL for both strains. These findings support its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Pharmacokinetic Profiling
A study investigating the pharmacokinetics of this compound demonstrated that it is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 2 hours. The compound was metabolized primarily by cytochrome P450 isoforms CYP2D6 and CYP3A4, indicating variability in metabolism based on genetic polymorphisms among individuals .

Research Findings

Recent studies have expanded on the biological activity of this compound:

  • Antioxidant Activity : Preliminary assays suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. IC50 values were reported below 100 µM for several tested lines .
  • Flavoring Agent : Its presence in food products and essential oils suggests applications in flavoring and fragrance industries, enhancing sensory profiles while providing additional health benefits due to its biological activities.

Properties

CAS No.

3395-88-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3

InChI Key

HNASEWFYPPRNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC

Origin of Product

United States

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